2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide
Overview
Description
2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of ethylthio, nitro, and trifluoromethyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 2-(ethylthio)-4-(trifluoromethyl)aniline to introduce the nitro group, followed by acylation to form the benzamide structure. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acyl chlorides for the acylation step.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, while the trifluoromethyl group can enhance binding affinity to certain targets due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-6-nitro-4-(trifluoromethyl)benzamide
- 2-(Ethylthio)-4-nitro-6-(trifluoromethyl)benzamide
- 2-(Ethylthio)-6-nitro-4-(difluoromethyl)benzamide
Uniqueness
2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-ethylsulfanyl-6-nitro-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3S/c1-2-19-7-4-5(10(11,12)13)3-6(15(17)18)8(7)9(14)16/h3-4H,2H2,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOWVMQAFJAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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